{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride
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Overview
Description
{2-Oxa-8-azaspiro[45]decan-3-yl}methanol hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by reduction and subsequent conversion to the hydrochloride salt . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as Raney nickel or borane-tetrahydrofuran complex . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride can be compared with similar compounds such as:
- methyl 2-{2-oxa-8-azaspiro[4.5]decan-3-yl}acetate hydrochloride
- 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetic acid hydrochloride
- {8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-12-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H |
InChI Key |
QJBJNFDNDWNWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(OC2)CO.Cl |
Origin of Product |
United States |
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